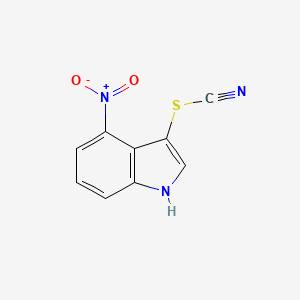

4-Nitro-1H-indol-3-yl thiocyanate

Description

Significance in Organic Chemistry and Medicinal Chemistry

In the realm of organic chemistry, 4-Nitro-1H-indol-3-yl thiocyanate (B1210189) serves as a crucial intermediate for synthesizing a variety of organic molecules. chemimpex.comchemimpex.com The indole (B1671886) core is a prominent feature in many biologically active compounds, and the presence of the nitro and thiocyanate groups provides reactive sites for further chemical modifications. researchgate.netresearchgate.net The thiocyanate group, in particular, is a versatile functional group that can be transformed into various other sulfur-containing moieties, expanding the range of accessible derivatives. researchgate.netwikipedia.org

The field of medicinal chemistry has seen a surge of interest in indole-based compounds for drug discovery. researchgate.net Several indole derivatives have already been approved for clinical use as anticancer agents. researchgate.net The indole-3-thiocyanate structure, in particular, has been identified as a promising scaffold for developing new therapeutic agents. conicet.gov.ar Research has shown that modifying the indole-3-thiocyanate motif can lead to compounds with significant cytotoxic activity against cancer cells. conicet.gov.ar The nitro group and the thiocyanate moiety are believed to play key roles in the compound's biological activity by interacting with specific molecular targets like enzymes and receptors.

Interdisciplinary Research Relevance and Potential Applications

The utility of 4-Nitro-1H-indol-3-yl thiocyanate extends beyond traditional chemistry into various interdisciplinary research areas. Its potential biological activities have led to investigations into its use as an antimicrobial and anticancer agent. The compound is utilized in biochemical research to probe the mechanisms of enzymes and proteins, contributing to a deeper understanding of cellular processes. chemimpex.com

Furthermore, the unique electronic and optical properties of this molecule have sparked interest in the field of material science. chemimpex.com Researchers are exploring its potential in the development of novel materials for sensors and other electronic devices. chemimpex.com The broader class of organic thiocyanates, to which this compound belongs, is recognized for its importance in creating diverse sulfur-containing functional groups and scaffolds, with applications in pharmaceuticals and agrochemicals. chemimpex.comwikipedia.org The study of thiocyanate groups in other molecular contexts, such as in fluorescent probes, has demonstrated their utility in diagnostic applications for pathogenic cells, highlighting the potential for diverse applications of thiocyanate-containing compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitro-1H-indol-3-yl) thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2S/c10-5-15-8-4-11-6-2-1-3-7(9(6)8)12(13)14/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQWHYSXVRDVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)SC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Nitro-1H-indol-3-yl Thiocyanate (B1210189)

The synthesis of 4-Nitro-1H-indol-3-yl thiocyanate can be approached through two primary strategies: the direct thiocyanation of a pre-existing 4-nitroindole (B16737) core or the introduction of a nitro group onto an indole (B1671886) framework that already contains a thiocyanate or a precursor group.

Thiocyanation of 4-Nitroindole Precursors

A common and direct method for synthesizing this compound involves the electrophilic thiocyanation of 4-nitroindole. This reaction introduces the thiocyanate group at the C-3 position of the indole ring, which is the most nucleophilic site.

The thiocyanation of 4-nitroindole is typically achieved using a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), in the presence of an oxidizing agent. These reagents serve as the source of the thiocyanate moiety. The choice between potassium and ammonium thiocyanate can depend on the specific reaction conditions and the other reagents involved. researchgate.net For instance, ammonium thiocyanate has been used in various metal-free thiocyanation reactions of indoles. jchemlett.com

The efficiency and selectivity of the thiocyanation reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, and temperature.

Catalyst: While some methods are metal-free, various catalysts can be employed to promote the reaction. For example, iron(III) chloride (FeCl3) can be used to oxidize potassium thiocyanate and facilitate the addition to nucleophilic olefins. organic-chemistry.org Other approaches have utilized iodine as a mediator for the direct thiocyanation of indoles with ammonium thiocyanate. jchemlett.com

Solvent: The choice of solvent can significantly impact the reaction outcome. Dimethyl sulfoxide (B87167) (DMSO) has been found to be an effective solvent for the thiocyanation of pyrazoles using KSCN/K2S2O8, suggesting its potential applicability to indole systems. researchgate.net Other solvents like methanol, ethanol, and acetonitrile (B52724) have also been used in related indole chemistry. orgsyn.org

Temperature: The reaction is often carried out at elevated temperatures to facilitate the formation of the thiocyanate group. However, milder conditions, such as room temperature, have also been reported, particularly in visible-light-mediated protocols. acs.org

| Parameter | Condition | Rationale |

| Thiocyanate Source | Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH4SCN) | Provides the thiocyanate (SCN) group for the reaction. jchemlett.com |

| Catalyst/Mediator | Iron(III) Chloride (FeCl3) or Iodine (I2) | Facilitates the oxidation of the thiocyanate salt and promotes the electrophilic attack on the indole ring. jchemlett.comorganic-chemistry.org |

| Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that can facilitate the reaction. researchgate.net |

| Temperature | Elevated or Room Temperature | Depends on the specific methodology; higher temperatures can increase reaction rates, while milder conditions may be preferred for sensitive substrates. acs.org |

Introduction of the Nitro Group on the Indole Framework

An alternative synthetic approach involves the nitration of an indole derivative that already possesses a thiocyanate group or a group that can be converted to a thiocyanate. However, the direct thiocyanation of 4-nitroindole is generally a more common strategy. The synthesis of 4-nitroindole itself can be achieved through methods like the Reissert indole synthesis, starting from 2-methyl-3-nitroaniline. orgsyn.org The nitration of indole itself to produce 3-nitroindole has been developed under non-acidic and non-metallic conditions, which could potentially be adapted for a thiocyanated indole, though this is a less direct route to the target compound. nih.gov The Batcho-Leimgruber indole synthesis is another method that has been used to create substituted indoles, including those with nitro groups. researchgate.net

Advanced Synthetic Strategies for C-S Bond Formation on Indole Systems

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods for forming carbon-sulfur (C-S) bonds on indole rings.

Metal-Free Regioselective Thiocyanation Approaches

A significant area of development is the use of metal-free conditions for the thiocyanation of indoles. These methods avoid the use of potentially toxic and expensive metal catalysts.

Several metal-free protocols have been reported for the oxidative thiocyanation of indoles. jchemlett.comacs.org These often involve the use of an inexpensive thiocyanate source like ammonium thiocyanate and an oxidant. jchemlett.comacs.org One innovative approach utilizes singlet oxygen (¹O₂) generated under visible light irradiation to mediate the regioselective thiocyanation of indoles at room temperature. acs.org This method is considered a green photochemical protocol as it uses visible light, oxygen as the oxidant, and avoids metal catalysts and photosensitizers. acs.org The proposed mechanism involves the singlet oxygen-generated thiocyanate radical (•SCN) attacking the C-3 position of the indole. acs.org

Other metal-free methods include the use of reagents like Selectfluor™ as a mediator for the direct and site-selective thiocyanation of indoles with ammonium thiocyanate. jchemlett.com Mechanochemical methods, which involve solid-state reactions often without a solvent, have also been developed for the thiocyanation of indoles. rsc.orgnih.gov These solvent-free approaches are considered greener and can be highly efficient. rsc.orgnih.gov

| Method | Reagents | Conditions | Key Features |

| Singlet Oxygen-Mediated | NH4SCN, O2 | Visible light, room temperature | Metal-free, photocatalyst-free, green protocol. acs.org |

| Selectfluor™-Mediated | NH4SCN, Selectfluor™ | Stoichiometric amount of mediator | Direct and site-selective. jchemlett.com |

| Iodine-Mediated | NH4SCN, I2 | Room temperature | Effective for various electron-rich heterocycles. jchemlett.com |

| Mechanochemical | NaSCN, N-chlorosuccinimide (NCS) | Ball-milling, solvent-free | Rapid, efficient, and environmentally friendly. rsc.org |

Photochemical Induction in Thiocyanation Reactions

Photochemical methods provide a green and efficient pathway for the thiocyanation of indoles. These reactions often utilize visible light as a renewable energy source, minimizing the need for harsh reagents and reducing waste. nih.govresearchgate.net

A common approach involves the use of a photosensitizer, such as Rose Bengal or Eosin Y, which, upon irradiation with visible light, initiates the reaction. nih.govacs.org For instance, a method for the C-3 thiocyanation of indoles has been developed using Rose Bengal as the photocatalyst and air as the terminal oxidant, resulting in high yields under mild, environmentally benign conditions. acs.org The general mechanism involves the excitation of the photocatalyst, which then facilitates the formation of a thiocyanate radical (•SCN) from a thiocyanate source like ammonium thiocyanate. This radical then attacks the electron-rich C-3 position of the indole ring. rsc.org Subsequent oxidation and deprotonation yield the final 3-thiocyanoindole product. rsc.org

Key features of photochemical thiocyanation include:

Mild Reaction Conditions: Often performed at room temperature. nih.gov

Green Chemistry: Utilizes visible light and often air as an oxidant. nih.govacs.org

High Selectivity: Primarily targets the C-3 position of the indole core. nih.govresearchgate.net

Electrochemical Induction in Thiocyanation Reactions

Electrochemical methods offer another sustainable and controlled approach to the thiocyanation of indoles. These techniques avoid the use of chemical oxidants by employing an electric current to drive the reaction. rsc.org Anodic oxidation of the thiocyanate anion (SCN⁻) generates the thiocyanate radical (•SCN), which then reacts with the indole substrate. rsc.org

This method has been successfully applied to various N-heterocyclic derivatives, including indole, to produce thiocyanated products with high yields and selectivity. rsc.org For example, the anodic thiocyanation of indole in acetonitrile with lithium perchlorate (B79767) as the supporting electrolyte and ammonium thiocyanate as the thiocyanating agent selectively affords 3-thiocyanoindole. zenodo.org The process is typically carried out in an undivided cell at a constant current. zenodo.org

Advantages of electrochemical thiocyanation include:

High Control: Reaction parameters like current and potential can be precisely controlled.

Avoidance of Chemical Oxidants: Reduces waste and potential side reactions.

Good Yields and Selectivity: Efficiently produces the desired C-3 substituted products. rsc.org

Oxidant-Mediated Thiocyanation Protocols (e.g., DDQ, Oxone, Iodine)

A variety of chemical oxidants can be employed to facilitate the thiocyanation of indoles. These methods often involve the in situ generation of an electrophilic thiocyanating agent.

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): DDQ is a powerful oxidant that can promote the thiocyanation of aromatic and heteroaromatic compounds. acs.org The reaction typically proceeds by the oxidation of a thiocyanate salt by DDQ to form a more reactive electrophilic species, which then undergoes electrophilic substitution with the indole. DDQ-mediated reactions are known for their efficiency, though they may require careful control of reaction conditions. nih.govnih.gov

Oxone: Oxone, a stable and inexpensive triple salt containing potassium peroxymonosulfate (B1194676) (KHSO₅) as the active component, is a versatile and environmentally friendly oxidant. nih.govorganic-chemistry.org In the context of indole thiocyanation, Oxone is used to oxidize a thiocyanate source, such as ammonium thiocyanate, to generate the reactive thiocyanating species. researchgate.net This method is attractive due to its mild conditions and the use of a green oxidant. nih.gov

Iodine: Molecular iodine can act as a catalyst or mediator in the thiocyanation of indoles. beilstein-journals.org In these protocols, iodine activates the thiocyanate source, facilitating the electrophilic attack on the indole ring. nih.gov Iodine-mediated methods are often characterized by their operational simplicity and the use of a readily available and relatively non-toxic reagent. nih.gov For example, an effective one-pot, three-component strategy for constructing indolyl-1,3,4-thiadiazole amines from indole-3-carboxaldehyde, tosylhydrazine, and ammonium thiocyanate is mediated by iodine. nih.gov

Table 2: Comparison of Oxidant-Mediated Thiocyanation Protocols

| Oxidant | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| DDQ | Room temperature or reflux in methanol | High reactivity, good for electron-rich aromatics | acs.org |

| Oxone | Aqueous or mixed solvent systems | Environmentally friendly, inexpensive, stable | nih.govorganic-chemistry.org |

| Iodine | Metal-free conditions, often one-pot | Operational simplicity, readily available | nih.govnih.gov |

C3-Selective Functionalization of Indoles

The C-3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution, including thiocyanation. nih.govresearchgate.net The majority of the synthetic methods discussed—photochemical, electrochemical, and oxidant-mediated—exhibit high regioselectivity for the C-3 position. nih.govrsc.org

This inherent reactivity is a cornerstone of indole chemistry, allowing for the direct and efficient introduction of the thiocyanate group at this position. Factors influencing this selectivity include the electronic properties of the indole ring and the nature of the electrophilic thiocyanating species generated in situ. While methods for functionalization at other positions exist, C-3 thiocyanation remains the most straightforward and widely reported transformation. nih.govresearchgate.net

Reactivity and Derivatization of this compound

The presence of both a nitro group and a thiocyanate group on the indole scaffold imparts unique reactivity to this compound, making it a valuable precursor for further chemical modifications.

Oxidation Reactions and Product Characterization

The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common oxidizing agents include potassium permanganate (B83412) and hydrogen peroxide. The oxidation can affect either the indole ring system or the thiocyanate group. For instance, oxidation may lead to the formation of nitroso derivatives or further oxidized nitro compounds. Characterization of these products typically involves spectroscopic techniques such as Infrared (IR) spectroscopy, which would show changes in the characteristic stretching frequencies of the functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the new molecular structure.

Reduction Reactions Leading to Amino Derivatives

The nitro group at the C-4 position is susceptible to reduction, providing a pathway to 4-aminoindole (B1269813) derivatives. Common reducing agents for this transformation include sodium borohydride (B1222165) and catalytic hydrogenation. The reduction of the nitro group to an amino group significantly alters the electronic properties of the indole ring and introduces a new site for further functionalization. The resulting 4-amino-1H-indol-3-yl thiocyanate can be a key intermediate in the synthesis of more complex heterocyclic systems. The success of the reduction is typically confirmed by the disappearance of the nitro group signals in spectroscopic analyses and the appearance of signals corresponding to the new amino group.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Rose Bengal |

| Eosin Y |

| Ammonium thiocyanate |

| Lithium perchlorate |

| 3-Thiocyanoindole |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Oxone (Potassium peroxymonosulfate) |

| Iodine |

| Indole-3-carboxaldehyde |

| Tosylhydrazine |

| Indolyl-1,3,4-thiadiazole amine |

| Potassium permanganate |

| Hydrogen peroxide |

| Sodium borohydride |

| 4-Amino-1H-indol-3-yl thiocyanate |

Industrial-Scale Synthesis Considerations and Optimization

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and requires careful optimization of the synthetic process to ensure efficiency, cost-effectiveness, and safety. numberanalytics.com The primary synthetic route involves the reaction of 4-nitroindole with a suitable thiocyanating agent, such as potassium thiocyanate, often in the presence of a catalyst and at elevated temperatures.

Key Optimization Parameters for Industrial Synthesis:

| Parameter | Considerations for Optimization |

| Reactant Concentration | Optimizing the molar ratio of 4-nitroindole to the thiocyanating agent is crucial to maximize yield and minimize unreacted starting materials, which would require additional purification steps. |

| Catalyst Selection and Loading | Identifying the most effective and economically viable catalyst is essential. Optimization involves screening different catalysts and their concentrations to achieve the highest reaction rate and selectivity. |

| Solvent Choice | The solvent must be able to dissolve the reactants, be inert to the reaction conditions, and allow for efficient product isolation. Green and recyclable solvents are increasingly preferred in industrial processes. |

| Temperature and Reaction Time | Precise control over the reaction temperature is critical to manage the reaction rate and prevent the formation of byproducts due to overheating. The reaction time needs to be optimized to ensure complete conversion without unnecessary energy consumption. numberanalytics.com |

| Purification Methods | Developing a scalable and efficient purification protocol is paramount. This may involve techniques such as crystallization, extraction, or chromatography, with a focus on minimizing solvent usage and waste generation. numberanalytics.com |

| Process Safety | A thorough risk assessment is necessary to identify and mitigate potential hazards associated with the reagents, intermediates, and reaction conditions, especially at a large scale. |

Modern approaches to process optimization, such as Design of Experiments (DoE), can be employed to systematically investigate the effects of multiple variables on the reaction outcome, leading to a robust and efficient industrial process. numberanalytics.com Furthermore, the adoption of continuous flow chemistry offers significant advantages for the industrial synthesis of indole derivatives, including enhanced heat and mass transfer, improved safety, and the potential for automation and higher throughput.

Mechanistic Investigations of Chemical Processes

Reaction Mechanism Elucidation for Thiocyanation of Indoles

The thiocyanation of indoles is a direct method for forming a carbon-sulfur bond to produce 3-thiocyanatoindoles. benthamdirect.com These compounds are not only valuable as synthetic intermediates but also exhibit a range of biological activities. benthamdirect.comdntb.gov.ua The mechanism of this reaction can vary depending on the specific reagents and conditions employed.

One proposed mechanism involves an electrophilic substitution pathway. In this process, a thiocyanating agent, often generated in situ, acts as an electrophile that attacks the electron-rich C-3 position of the indole (B1671886) ring. For instance, in a method utilizing boron sulfonic acid (BSA) as a catalyst and KSCN/H₂O₂ as the oxidant, the reaction is believed to proceed through the formation of an electrophilic thiocyanate (B1210189) species that then reacts with the indole. researchgate.net

Photochemical and electrochemical methods offer alternative green approaches to indole thiocyanation. nih.gov In a visible-light-induced process, a photocatalyst, such as Rose Bengal or Eosin Y, is excited and then interacts with a thiocyanate source, like ammonium (B1175870) thiocyanate. nih.govacs.org This can lead to the formation of a thiocyanate radical (•SCN). This radical then attacks the indole at the C-3 position, forming an intermediate that is subsequently oxidized and deprotonated to yield the final 3-thiocyanoindole product. nih.gov

The following table summarizes different approaches to indole thiocyanation and their proposed mechanistic features.

Table 1: Mechanistic Approaches to Indole Thiocyanation

| Method | Key Reagents/Conditions | Proposed Mechanism Highlights |

|---|---|---|

| Boron Sulfonic Acid Catalysis | BSA, KSCN, H₂O₂ in water | Green, efficient regioselective thiocyanation. researchgate.net |

| Visible-Light Photocatalysis | Rose Bengal, air | Metal-free, aerobic, high-yielding, and environmentally friendly. acs.org |

| Electrochemical Synthesis | --- | Utilizes electrical energy for a greener reaction pathway. nih.gov |

Role of Specific Reagents and Catalysts in Reaction Pathways

The choice of reagents and catalysts plays a pivotal role in directing the outcome and efficiency of the thiocyanation of indoles.

Thiocyanating Agents: Ammonium thiocyanate (NH₄SCN) and potassium thiocyanate (KSCN) are common sources of the thiocyanate group. researchgate.netresearchgate.net These salts are typically used in conjunction with an oxidizing agent to generate the reactive electrophilic or radical species.

Catalysts: A variety of catalysts have been employed to facilitate indole thiocyanation.

Acid Catalysts: Boron sulfonic acid (BSA) has been shown to be an effective and inexpensive catalyst for the regioselective thiocyanation of indoles in aqueous media. researchgate.net Citric acid has also been used as a green and trifunctional organocatalyst for this transformation in water. researchgate.net

Photocatalysts: Organic dyes like Rose Bengal and Eosin Y, as well as nanocomposites such as TiO₂/MoS₂, are utilized in visible-light-induced thiocyanation reactions. nih.govacs.org These catalysts are crucial for absorbing light energy and initiating the radical reaction pathway.

Metal Catalysts: While many methods strive to be metal-free, some protocols utilize metal catalysts. For example, copper-catalyzed oxidative thiocyanation reactions have been reported. rsc.org

Organocatalysts: Thiourea has been used to promote the electrophilic thiocyanation of indoles in a system with N-chlorosuccinimide (NCS) and NH₄SCN. researchgate.net

Oxidants: Oxidizing agents are often necessary to generate the active thiocyanating species. Hydrogen peroxide (H₂O₂) is a commonly used green oxidant. researchgate.net N-chlorosuccinimide (NCS) can also be employed, where it is thought to react with the thiocyanate salt to form an electrophilic intermediate. researchgate.net

The following table provides examples of specific reagents and catalysts and their roles in the thiocyanation of indoles.

Table 2: Role of Reagents and Catalysts in Indole Thiocyanation

| Reagent/Catalyst | Role | Example System | Reference |

|---|---|---|---|

| Boron Sulfonic Acid (BSA) | Acid Catalyst | BSA, KSCN, H₂O₂ | researchgate.net |

| Rose Bengal | Photocatalyst | Visible light, air | acs.org |

| Thiourea | Organocatalyst | Thiourea, NCS, NH₄SCN | researchgate.net |

| N-Chlorosuccinimide (NCS) | Oxidant/Activator | NCS, NH₄SCN | researchgate.net |

Mechanistic Pathways for Nitro Group Introduction

The introduction of a nitro group onto the indole ring is a key step in the synthesis of 4-Nitro-1H-indol-3-yl thiocyanate. The synthesis of (4-nitro-1H-indol-6-yl)phosphonic acid derivatives has been achieved through the Batcho-Leimgruber indole synthesis. researchgate.net This method involves the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal (B89532) to form an enamine, which then undergoes reductive cyclization to yield the indole ring. researchgate.net The choice of reducing agent during this cyclization is critical and can selectively lead to the formation of either the 4-nitro or 4-amino indole derivative. researchgate.net

In other contexts, the nitro group can influence the reactivity of the indole. For instance, the presence of an electron-withdrawing nitro group at the C3-position of indole is crucial for facilitating an aza-1,6-Michael addition reaction. mdpi.com Mechanistic studies suggest that a base-mediated deprotonation of a para-quinone methide is followed by the transfer of a protecting group from the indole nitrogen to an oxygen on the quinone methide. mdpi.com This generates a 3-nitroindole anion intermediate which then undergoes the Michael addition. mdpi.com Control experiments have demonstrated that the presence of the nitro group is essential for this reactivity. mdpi.com

The reduction of nitroaromatic compounds can proceed through a nitroso intermediate. acs.org Mechanistic investigations using techniques like electron paramagnetic resonance (EPR) and mass spectrometry have indicated the formation of these transient species. acs.org

Application of Isotopic Labeling in Pathway Tracing

Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction pathway, providing invaluable insights into reaction mechanisms. taylorandfrancis.com In the context of indole chemistry, stable isotope labeling has been employed to study metabolic pathways. For example, ¹⁵N-labeled tryptophan has been used to investigate its role as a precursor in the biosynthesis of indole-3-acetic acid (IAA) in plants. nih.gov

While direct isotopic labeling studies specifically for the thiocyanation of 4-nitroindole (B16737) to form this compound are not extensively detailed in the provided results, the principles of this technique are broadly applicable. For instance, one could envision a study using ¹³C- or ¹⁵N-labeled indole or a ¹³C- or ¹⁵N-labeled thiocyanate salt. By analyzing the mass spectra of the resulting product, the exact bonding changes and atom transfers during the reaction could be elucidated. This would definitively confirm whether the thiocyanate group is incorporated intact or if it undergoes fragmentation and reassembly during the reaction.

The use of stable isotope tracers, such as ¹³C-labeled glucose or ¹³C,¹⁵N-labeled glutamine, in combination with techniques like GC-MS and FT-MS, allows for the detailed tracking of atoms through complex metabolic networks. nih.gov This approach, known as Stable Isotope Resolved Metabolomics (SIRM), provides a functional readout of cellular biochemistry. nih.gov Although not directly applied to the synthesis of this compound in the provided search results, this methodology represents a potent tool for future mechanistic investigations in this area.

Theoretical Chemistry and Computational Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.

While specific molecular docking studies for 4-Nitro-1H-indol-3-yl thiocyanate (B1210189) are not extensively documented in the public domain, the compound is recognized as a building block for synthesizing pharmaceutical agents, particularly those targeting cancer. chemimpex.com This suggests its potential to interact with various enzymes implicated in cancer pathways. Docking studies on other indole-based compounds have shown that they can bind to the active sites of enzymes such as tubulin and various kinases. nih.gov

For 4-Nitro-1H-indol-3-yl thiocyanate, it is plausible that the indole (B1671886) scaffold would form hydrophobic interactions within the enzyme's binding pocket, while the nitro and thiocyanate groups could participate in hydrogen bonding or other polar interactions with specific amino acid residues. For instance, the nitro group could act as a hydrogen bond acceptor, and the thiocyanate group could engage in dipole-dipole or other electrostatic interactions.

The profiling of ligand-target interactions provides a detailed picture of the binding mode of a compound. This includes identifying the specific amino acid residues involved in the interaction and the types of interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the context of this compound, a hypothetical interaction profile with an enzyme active site could involve the following:

Hydrogen Bonds: The NH group of the indole ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the thiocyanate group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The bicyclic indole ring system provides a large hydrophobic surface that can interact with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic indole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Table 2: Potential Interacting Residues and Interaction Types (Hypothetical)

| Interacting Residue (Example) | Interaction Type |

|---|---|

| Serine, Threonine | Hydrogen Bond (with NO₂ or SCN) |

| Leucine, Valine, Isoleucine | Hydrophobic Interaction |

| Phenylalanine, Tyrosine | π-π Stacking |

These computational approaches provide a powerful framework for understanding the chemical behavior of this compound at a molecular level and for guiding the design of new indole-based compounds with enhanced biological activity.

Computational Prediction of Biological Activity Spectra (e.g., PASS)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the potential biological activities of a molecule based on its structural formula. This prediction is founded on a structure-activity relationship analysis of a vast training set of known biologically active compounds. The output is a list of potential biological activities with corresponding probabilities for being active (Pa) and inactive (Pi).

While specific PASS prediction data for this compound is not publicly available, a hypothetical prediction can be constructed based on the known biological activities of related nitroindole and thiocyanate-containing compounds. The presence of the indole scaffold, the nitro group, and the thiocyanate moiety suggests a range of potential biological effects. For instance, various indole derivatives are known to possess anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The nitro group, depending on its position, can influence the mutagenic and electronic properties of the molecule. nih.gov

A hypothetical PASS prediction for this compound might include activities such as:

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Antineoplastic | > 0.5 | < 0.2 |

| Anti-inflammatory | > 0.4 | < 0.3 |

| Antibacterial | > 0.3 | < 0.4 |

| Kinase Inhibitor | > 0.6 | < 0.1 |

| Mutagenicity | > 0.2 | < 0.5 |

This table is a hypothetical representation and not based on actual experimental PASS data.

Such a prediction would suggest that this compound has a high probability of acting as a kinase inhibitor and an antineoplastic agent, warranting further investigation in these areas. The predicted activities are based on the recognition of structural fragments within the molecule that are common to compounds with known biological effects in the PASS database.

Pharmacophore Modeling for Activity Correlations

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for this compound can be hypothesized based on its structure and the known interactions of similar molecules with biological targets. The key pharmacophoric features would likely include:

Hydrogen Bond Donor: The N-H group of the indole ring.

Hydrogen Bond Acceptor: The oxygen atoms of the nitro group and the nitrogen atom of the thiocyanate group.

Aromatic Ring: The bicyclic indole core.

These features can be spatially arranged to create a 3D pharmacophore model. This model can then be used to virtually screen large compound libraries to identify other molecules with a similar pharmacophoric pattern, which are therefore more likely to exhibit the desired biological activity. Furthermore, it can help in understanding the structure-activity relationships (SAR) by correlating the fit of different molecules to the pharmacophore model with their experimental biological activity. For instance, modifications to the indole scaffold or the substituents at various positions would alter the fit to the pharmacophore and, consequently, the biological activity. nih.gov

For example, a pharmacophore model developed for a series of indole-based kinase inhibitors might highlight the importance of the hydrogen bond donor at the indole nitrogen and a specific spatial arrangement of aromatic and hydrophobic features for effective binding to the kinase's active site. nih.gov By aligning this compound to this model, one could predict its potential as a kinase inhibitor and guide the synthesis of more potent analogues.

Advanced Spectroscopic and Structural Characterization

High-Resolution NMR Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise atomic arrangement of 4-Nitro-1H-indol-3-yl thiocyanate (B1210189). Both ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the aromatic protons of the indole (B1671886) ring and the benzene (B151609) moiety of the nitro group are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the thiocyanate group. The N-H proton of the indole ring would likely appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration.

¹³C NMR spectroscopy provides further confirmation of the molecular structure. The carbon atom of the thiocyanate group (–SCN) is anticipated to have a characteristic chemical shift in the range of 110-120 ppm. The carbons of the indole ring and the nitro-substituted benzene ring will exhibit distinct signals, with the carbon attached to the nitro group (C-NO₂) appearing at a significantly downfield position, often around 150 ppm, due to the strong deshielding effect of the nitro group.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Nitro-1H-indol-3-yl thiocyanate

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Indole N-H | Variable (broad singlet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -SCN | 110 - 120 |

| C-NO₂ | ~150 |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the characteristic vibrational modes of the functional groups present in this compound. These complementary methods provide a detailed fingerprint of the molecule's vibrational framework.

The IR spectrum is expected to show a strong and sharp absorption band corresponding to the C≡N stretching vibration of the thiocyanate group, typically appearing in the region of 2050–2150 cm⁻¹. The presence of the nitro group (–NO₂) will give rise to two distinct and intense stretching vibrations: an asymmetric stretch usually found between 1500 and 1560 cm⁻¹ and a symmetric stretch in the 1335–1385 cm⁻¹ range. The N-H stretching vibration of the indole ring is expected to be observed as a broad band around 3300-3500 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, will also detect the C≡N stretch of the thiocyanate group. The symmetric stretching vibration of the nitro group is often strong in the Raman spectrum. Aromatic C-H and C=C stretching vibrations will be visible in both IR and Raman spectra, providing further structural information. For related compounds like 4-nitro-1H-indole-carboxaldehyde, detailed vibrational assignments have been supported by Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies with high accuracy. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indole) | Stretching | 3300 - 3500 |

| C≡N (Thiocyanate) | Stretching | 2050 - 2150 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1560 |

X-ray Crystallography for Solid-State Structural Elucidation

Intermolecular interactions, such as hydrogen bonding involving the indole N-H group as a donor and the oxygen atoms of the nitro group or the nitrogen atom of the thiocyanate group as acceptors, are expected to play a crucial role in stabilizing the crystal packing. nih.gov Pi-pi stacking interactions between the aromatic rings of adjacent molecules may also be present, contributing to the formation of a stable three-dimensional network. nih.gov

Table 4: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

Structure Activity Relationship Sar and Structural Modifications

Impact of Nitro and Thiocyanate (B1210189) Moieties on Biological Activity

The presence of both a nitro group at the C-4 position and a thiocyanate group at the C-3 position of the indole (B1671886) ring is fundamental to the biological activity of 4-Nitro-1H-indol-3-yl thiocyanate. These functional groups are considered key pharmacophores that contribute to the compound's antimicrobial and anticancer properties.

The nitro group, a potent electron-withdrawing moiety, is a well-established feature in numerous bioactive molecules. nih.gov Its presence in a molecule can trigger redox reactions within cells, leading to the generation of reactive oxygen species (ROS) and subsequent cellular stress and apoptosis in cancer cells. nih.gov In many nitro-containing compounds, the nitro group is reduced by cellular reductases to form reactive intermediates that can damage cellular macromolecules, including DNA. nih.gov This mechanism is a key contributor to the cytotoxic effects observed in various cancer cell lines.

The thiocyanate (-SCN) group at the C-3 position also plays a critical role. The indole-3-thiocyanate motif is recognized as a valuable scaffold for developing compounds with high cytotoxic potential. Organic thiocyanates are known to interact with various biomolecular targets, and their presence can significantly influence a compound's pharmacological profile. The thiocyanate group's electrophilicity at the carbon atom allows it to react with nucleophilic residues in biological macromolecules, potentially leading to the inhibition of enzymes or disruption of cellular signaling pathways.

The combination of the electron-withdrawing nitro group and the reactive thiocyanate moiety on the indole core creates a molecule with a distinct electronic and reactive profile, which is believed to be central to its observed biological effects.

Diversification Strategies at Indole Ring Positions (e.g., N-1, C-2, C-5)

Modification of the indole ring at various positions has been a key strategy to explore and optimize the biological activity of indole-3-thiocyanate derivatives.

N-1 Position: Alkylation or arylation at the N-1 position of the indole nucleus has been shown to modulate the antiproliferative activity of these compounds. For instance, the introduction of a methyl group at the N-1 position of a 2-(4-chlorophenyl)-3-thiocyanato-1H-indole derivative resulted in good to high potency against a panel of human cancer cell lines. nih.gov In other indole series, N-1 methylation has been reported to significantly enhance anticancer activity, in some cases by as much as 60-fold compared to the unsubstituted analog. nih.gov

C-2 Position: The C-2 position of the indole ring offers another site for structural diversification. The introduction of various substituents at this position can significantly impact cytotoxicity. For example, substituting the C-2 position with a 4-hydroxyphenyl group in certain indole thiosemicarbazone derivatives led to high potency against MCF-7 breast cancer cells. nih.gov Conversely, replacing a phenyl group with a 4-methoxyphenyl (B3050149) group at the thiosemicarbazone moiety attached to the indole ring has been shown to weaken the activity. nih.gov

C-5 Position: Substitution at the C-5 position of the indole ring has also been explored to enhance biological activity. For instance, the introduction of a bromo substituent at the C-5 position of an indolyl-1,3,4-thiadiazole derivative, which also featured a 4-benzyloxy-3-methoxyphenyl group, resulted in the most active compound in a series against pancreatic cancer cells (PaCa2) with an IC50 value of 1.5 µM. nih.gov

The following table summarizes the impact of diversification at different indole ring positions on anticancer activity.

| Position of Diversification | Substituent | Observed Effect on Anticancer Activity | Reference |

| N-1 | Methyl | Enhanced potency in 2-(4-chlorophenyl)-3-thiocyanato-1H-indole | nih.gov |

| N-1 | Methyl | 60-fold increase in activity in some indole analogs | nih.gov |

| C-2 | 4-Hydroxyphenyl | High potency in indole thiosemicarbazones against MCF-7 cells | nih.gov |

| C-2 | 4-Methoxyphenyl | Weakened activity in indole thiosemicarbazones | nih.gov |

| C-5 | Bromo | Increased potency in an indolyl-1,3,4-thiadiazole derivative | nih.gov |

Influence of Substituent Electronic Character on Reactivity and Potency

The electronic properties of substituents on the indole ring play a crucial role in determining the reactivity and, consequently, the biological potency of this compound and its analogs. The electron-withdrawing nature of the nitro group at the C-4 position significantly influences the electron density distribution across the indole ring system, making the C-3 position more susceptible to electrophilic attack and influencing the reactivity of the thiocyanate group.

Conversely, the introduction of electron-donating groups can have a variable impact. In some cases, electron-donating groups have been associated with decreased activity. However, the specific position and nature of the substituent are critical. For instance, the introduction of a 4-dimethylamino group (an electron-donating group) at the C-2 phenyl ring of certain indolyl-1,3,4-thiadiazoles induced selectivity against MCF7 and MDA-MB-231 cancer cell lines. nih.gov

Quantitative structure-activity relationship (QSAR) studies on other series of indole derivatives have further highlighted the importance of electronic descriptors in predicting biological activity. ijpsi.orgnih.gov These studies often reveal that a combination of electronic, steric, and hydrophobic parameters governs the potency of the compounds.

The following table provides examples of how the electronic character of substituents can influence the anticancer activity of indole derivatives.

| Substituent | Electronic Character | Observed Effect on Anticancer Activity | Compound Series | Reference |

| -NO2, -CN, -Br, -CF3 | Electron-withdrawing | Increased cytotoxicity | Bisindoles | nih.gov |

| 4-Dimethylamino | Electron-donating | Induced selectivity against specific cancer cell lines | Indolyl-1,3,4-thiadiazoles | nih.gov |

Hybridization Approaches with Other Bioactive Scaffolds (e.g., Thiadiazole)

A promising strategy in drug discovery is the hybridization of different pharmacophores to create novel molecules with enhanced biological activity and potentially new mechanisms of action. The indole scaffold has been successfully hybridized with other bioactive heterocyclic rings, such as thiadiazole, to generate potent anticancer agents. mdpi.com

The 1,3,4-thiadiazole (B1197879) ring is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer effects. mdpi.com The rationale behind hybridizing the indole and thiadiazole moieties is to combine their individual pharmacological properties into a single molecule, which may lead to synergistic effects, improved potency, and the ability to overcome drug resistance. mdpi.com

Several studies have reported the synthesis and anticancer evaluation of indole-thiadiazole hybrids. For instance, a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles were synthesized and showed significant cytotoxicity against various human cancer cell lines. nih.gov In another study, indole-endowed thiadiazole derivatives were synthesized and screened for their antiproliferative potency against triple-negative breast cancer cells, with one compound possessing a chlorophenyl moiety displaying an IC50 of 0.43 µM. nih.gov

The following table presents data on the anticancer activity of some indole-thiadiazole hybrids.

| Compound/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Indolyl-1,3,4-thiadiazole 5m | PaCa2 (Pancreatic) | 1.5 | nih.gov |

| Indole-thiadiazole hybrid with chlorophenyl moiety | MDA-MB-231 (Breast) | 0.43 | nih.gov |

| Pyrazole-thiadiazole hybrid 6g | A549 (Lung) | 1.537 | acs.org |

Q & A

Q. What are the optimal synthetic routes for 4-nitro-1H-indol-3-yl thiocyanate, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves coupling nitro-substituted indole derivatives with thiocyanate precursors under basic conditions (e.g., DMF/KOH) . Key intermediates, such as arylisothiocyanate adducts, require characterization via:

- FTIR : Confirm thiocyanate (C≡N stretch at ~2050–2100 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹).

- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 7.34–8.41 ppm) and NH signals; ¹³C NMR can verify thiocyanate (C≡N at ~110–120 ppm) and nitro (C-NO₂ at ~150 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 547 for related thiocyanate intermediates) and fragmentation patterns confirm structural integrity .

Q. How should researchers validate the purity of this compound?

Methodological Answer:

- Elemental Analysis : Compare experimental C, H, N, S percentages with calculated values (e.g., C: 65.78%, N: 12.79% for C₃₀H₂₁N₅O₂S₂) .

- HPLC-PDA/MS : Use reverse-phase chromatography with UV detection (λ ~254 nm for nitro groups) and MS to detect impurities.

- TLC Monitoring : Track reaction progress using silica plates and UV visualization to ensure single-product formation .

Advanced Research Questions

Q. How can mechanistic insights into thiocyanate reactivity with nitroindoles be derived from contradictory spectral data?

Methodological Answer: Contradictions in spectral data (e.g., unexpected shifts in ¹³C NMR or missing MS fragments) may arise from tautomerism or solvent interactions. Resolve via:

- Variable-Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at different temperatures.

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

- Isotopic Labeling : Introduce ¹⁵N or ³⁴S isotopes to track reaction pathways and confirm intermediate structures .

Q. What theoretical frameworks guide the design of thiocyanate-based heterocycles for functional applications?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Theory : Predict reactivity by analyzing HOMO-LUMO gaps of nitroindole-thiocyanate adducts.

- Hammett Substituent Constants : Correlate electron-withdrawing nitro groups with thiocyanate nucleophilicity in cross-coupling reactions .

- Non-Covalent Interaction (NCI) Analysis : Map π-stacking or hydrogen-bonding interactions in crystal structures using Hirshfeld surface analysis .

Q. How can factorial design optimize reaction conditions for scaling up thiocyanate synthesis?

Methodological Answer: Apply a 2^k factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading):

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 25°C | 60°C |

| Solvent (DMF%) | 50% | 100% |

| KOH (equiv.) | 1.0 | 2.5 |

- Response Surface Methodology (RSM) : Model yield (%) as a function of variables to identify optimal conditions .

- ANOVA : Statistically validate the significance of each factor (p < 0.05) .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental spectroscopic results?

Methodological Answer:

- Error Source Identification : Check for solvent effects (e.g., DMSO-d₆ polarity) not accounted for in gas-phase DFT models.

- Benchmarking : Compare with high-quality reference data (e.g., NIST Chemistry WebBook for nitroindole derivatives) .

- Collaborative Validation : Cross-verify data with independent labs using standardized protocols (e.g., identical NMR acquisition parameters) .

Tables of Key Analytical Data

Q. Table 1: Comparative NMR Data for Thiocyanate Intermediates

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| 4-Nitro-1H-indol-3-yl SC | 7.34–8.41 (Ar-H, NH) | 120–165 (Ar-C, C≡N) | |

| Related Thiocyanate | 7.12–8.22 (m) | 110–160 (C=S, C≡N) |

Q. Table 2: Elemental Analysis Validation

| Compound | Calculated C% | Found C% | Δ (Error) |

|---|---|---|---|

| C₃₀H₂₁N₅O₂S₂ | 65.78 | 65.81 | +0.03 |

| C₁₆H₁₃ClN₂O | 67.48 | 67.52 | +0.04 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.